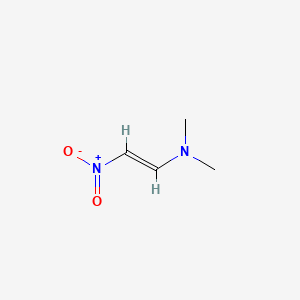

N,N-Dimethyl-2-nitroethenamine

Description

The exact mass of the compound 1-Dimethylamino-2-nitroethylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-N,N-dimethyl-2-nitroethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOVQYWMFZTKMX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878745 | |

| Record name | 1-Dimethylamino-2-nitroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-92-7, 73430-27-0 | |

| Record name | 1-(Dimethylamino)-2-nitroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dimethyl[(E)-2-nitroethenyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of N,N-Dimethyl-2-nitroethenamine

An In-depth Technical Guide to the Starting Materials for the Synthesis of N,N-Dimethyl-2-nitroethenamine

This compound (CAS No. 1190-92-7), a prominent member of the nitroenamine family, stands as a critical and versatile intermediate in modern organic synthesis.[1][2] Its unique electronic structure, characterized by a push-pull π-system, imparts a rich and diverse reactivity profile. The electron-donating dimethylamino group and the potent electron-withdrawing nitro group activate the molecule for a variety of transformations. This makes it a valuable building block for constructing complex heterocyclic systems, which are foundational scaffolds in medicinal chemistry and materials science.[2][3][4] Notably, it has served as a key precursor in the synthesis of pharmaceuticals, including intermediates for the H₂ receptor antagonist Ranitidine.[5] This guide provides a detailed examination of the principal starting materials and the core synthetic methodology for its preparation, grounded in established chemical principles.

The Core Synthesis: A Condensation Pathway

The most direct and widely employed synthesis of this compound is achieved through the condensation reaction between two fundamental starting materials: Nitromethane and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .[6] This reaction is valued for its efficiency and atom economy, proceeding under relatively mild conditions to afford the target compound in high purity.

Starting Material 1: Nitromethane (CH₃NO₂)

Nitromethane serves as the foundational carbon-nitrogen backbone, providing the nitro-functionalized segment of the final product.

-

Role in the Reaction: The critical feature of nitromethane in this synthesis is the acidity of its α-protons (pKa ≈ 10.2 in water). The electron-withdrawing nature of the nitro group facilitates the removal of a proton from the adjacent carbon. This deprotonation generates a resonance-stabilized nitronate anion, which acts as the key nucleophile in the reaction mechanism. This nucleophilic character is the driving force for its attack on the electrophilic partner, DMF-DMA.

-

Chemical Properties & Availability: Nitromethane is a commercially available, polar aprotic solvent and reagent. It is an oily liquid at room temperature. While readily accessible, it must be handled with care due to its flammability and toxicity.

**Starting Material 2: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA, C₅H₁₃NO₂) **

DMF-DMA is a highly reactive and versatile C1 synthon that provides the dimethylamino-methylene fragment (=CH-N(CH₃)₂).

-

Role in the Reaction: DMF-DMA functions as a potent formylating and aminomethylenating agent.[7][8][9] Its structure can be viewed as an activated form of dimethylformamide. The central carbon atom is highly electrophilic due to the presence of two electron-withdrawing methoxy groups and the nitrogen atom. It readily reacts with nucleophiles, such as the nitronate anion derived from nitromethane, initiating the condensation process.

-

Chemical Properties & Availability: DMF-DMA is a colorless to pale yellow liquid that is sensitive to moisture.[10] It is widely used in organic synthesis for the construction of enamines, amidines, and various heterocyclic systems from active methylene compounds and primary amines.[8][9] Its high reactivity obviates the need for harsh catalysts in many transformations.

Experimental Protocol and Mechanistic Insights

The synthesis is typically a one-pot procedure that leverages the intrinsic reactivity of the starting materials.[6]

Detailed Step-by-Step Methodology

The following protocol is a representative example of the synthesis:[6]

-

Reaction Setup: In a suitable reaction vessel (e.g., a single-necked flask equipped with a reflux condenser), dissolve nitromethane (1.0 molar equivalent) and N,N-Dimethylformamide dimethyl acetal (1.0 molar equivalent) in a solvent such as methanol.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for approximately one hour. The progress of the reaction can be monitored by standard techniques like Thin Layer Chromatography (TLC).

-

Crystallization and Isolation: Upon completion of the reaction, cool the mixture to approximately 0-5°C in an ice bath. The product, this compound, which is a solid, will precipitate out of the solution.[6]

-

Purification: Collect the solid product by vacuum filtration. The resulting crystalline solid is often of sufficient purity for subsequent use without further purification steps.

Causality Behind Experimental Choices

-

Stoichiometry: A 1:1 molar ratio of reactants is logical as the reaction is a direct condensation without complex intermediates requiring an excess of either reagent.

-

Solvent Selection: Methanol is a common solvent choice. While it is also a byproduct of the reaction, its use as a solvent ensures homogeneity of the reactants at the start. The reaction equilibrium is driven forward by the formation of the stable, conjugated product.

-

Thermal Conditions: Heating to 80°C provides the necessary activation energy for the nucleophilic attack and, crucially, for the subsequent elimination of two molecules of methanol, which is the thermodynamic driving force for the formation of the stable ethenamine product.

-

Work-up Strategy: The high crystallinity and limited solubility of the final product in cold methanol make precipitation an excellent and straightforward method for isolation and purification, avoiding the need for more complex techniques like column chromatography.

Visualization of the Synthetic Workflow

The logical flow from starting materials to the final, purified product can be visualized as follows.

Caption: Synthetic workflow for this compound.

Data Presentation: Properties of Key Compounds

A summary of the essential physical and chemical properties of the reactants and the product is provided below for easy reference.

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Nitromethane | 75-52-5 | CH₃NO₂ | 61.04 | -29 |

| N,N-Dimethylformamide dimethyl acetal | 4637-24-5 | C₅H₁₃NO₂ | 119.16 | -85 |

| This compound | 1190-92-7 | C₄H₈N₂O₂ | 116.12 | 103-107[2] |

References

Sources

- 1. This compound | C4H8N2O2 | CID 637928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1190-92-7,1-DIMETHYLAMINO-2-NITROETHYLENE | lookchem [lookchem.com]

- 3. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Application of N,N-Dimethylformamide dimethyl acetal_Chemicalbook [chemicalbook.com]

N,N-Dimethyl-2-nitroethenamine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N,N-Dimethyl-2-nitroethenamine

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No: 1190-92-7), a prominent member of the nitroenamine family, is a versatile building block in modern organic synthesis.[1] Its unique electronic structure, featuring a push-pull system with the electron-donating dimethylamino group and the electron-withdrawing nitro group, imparts significant reactivity for constructing complex molecular architectures.[1][2] Accurate structural confirmation and purity assessment of this reagent are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. We delve into the causality behind the observed spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundation of Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.[3][4] It operates on the principle of exploiting the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4]

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a precise map of the proton environments in this compound. The molecule's structure, formally (E)-N,N-dimethyl-2-nitroethenamine[5], suggests three distinct proton signals.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts and even the observed rotameric proportions.[1]

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: A standard pulse program for ¹H NMR is used. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Causality

The electronic push-pull nature of the molecule strongly influences the chemical shifts of the vinylic protons. The electron-donating dimethylamino group increases electron density at the α-carbon (C1), while the electron-withdrawing nitro group decreases electron density at the β-carbon (C2). This results in a significant polarization of the C=C bond and a large difference in the chemical shifts of the attached protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| N(CH₃)₂ | ~3.1 | Singlet | N/A |

| H-1 (α-vinyl) | ~5.8 - 6.2 | Doublet | ~13-14 |

| H-2 (β-vinyl) | ~7.0 - 7.4 | Doublet | ~13-14 |

(Note: Exact chemical shifts can vary based on solvent and concentration. Data is synthesized from typical values for such structures.)

-

N(CH₃)₂ Protons: The six protons of the two methyl groups are chemically equivalent and appear as a sharp singlet. Their chemical shift around 3.1 ppm is downfield from typical amine methyl groups due to the influence of the conjugated system.

-

Vinylic Protons: The two protons on the C=C double bond are not equivalent and split each other into doublets. The large coupling constant (J ≈ 13-14 Hz) is characteristic of a trans (E) configuration across the double bond. The proton on the β-carbon (H-2) is significantly deshielded and appears further downfield due to the direct deshielding effect of the strongly electron-withdrawing nitro group.

Caption: ¹H NMR assignments for this compound.

Carbon-¹³C NMR Analysis

The ¹³C NMR spectrum reveals the electronic environment of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis, ensuring sufficient concentration for a good signal-to-noise ratio.

-

Instrumentation: Acquire on a spectrometer equipped for ¹³C detection, typically at a frequency corresponding to the proton field strength (e.g., 75 MHz for a 300 MHz instrument).

-

Acquisition Parameters: A standard proton-decoupled pulse sequence is used. A greater number of scans is required compared to ¹H NMR.

-

Processing: Standard Fourier transform and processing are applied.

Data Interpretation and Causality

The polarization of the π-system is even more evident in the ¹³C NMR spectrum. The carbon atom attached to the nitro group is heavily deshielded, while the carbon attached to the nitrogen is significantly shielded.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm |

| N(C H₃)₂ | ~45 |

| C -1 (α-vinyl) | ~95 |

| C -2 (β-vinyl) | ~135 |

(Note: Data referenced from S. Rajappa, K. Nagarajan J. Chem. Soc. Perkin Trans. Ii, 1978, 912, as cited in PubChem.)[5]

-

N(CH₃)₂ Carbons: These carbons appear in a typical region for dimethylamino groups.

-

C-1 (α-vinyl): This carbon is remarkably shielded (appears upfield at ~95 ppm) due to the strong electron-donating resonance effect of the adjacent nitrogen atom.

-

C-2 (β-vinyl): Conversely, this carbon is significantly deshielded (appears downfield at ~135 ppm) due to the powerful inductive and resonance electron-withdrawing effects of the nitro group.

Functional Group Fingerprinting: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3][6]

Experimental Protocol: ATR-IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, press the sample against the crystal using the pressure arm and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is presented as % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).

Caption: Workflow for acquiring an ATR-IR spectrum.

Spectral Interpretation

The IR spectrum of this compound is dominated by intense absorptions characteristic of the nitro group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1610 - 1640 | C=C Stretch | Alkene |

| ~1500 - 1550 | Asymmetric N-O Stretch | Nitro (NO₂) |

| ~1340 - 1380 | Symmetric N-O Stretch | Nitro (NO₂) |

| ~1250 - 1300 | C-N Stretch | Amine |

(Data derived from spectra available in public databases.)[7]

-

Nitro Group (NO₂): The most diagnostic peaks are the very strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds. Their positions and high intensity are definitive evidence for the presence of a conjugated nitro group.

-

Alkene (C=C): The C=C double bond stretch is also clearly visible, though it may be of medium intensity compared to the nitro group absorptions.

-

Amine (C-N): The C-N stretching vibration is found in the fingerprint region and confirms the presence of the dimethylamino moiety.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure.[8]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Inject the solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the analyte from any impurities before it enters the MS.

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Data Interpretation

The mass spectrum will show the molecular ion peak and several fragment ion peaks.

-

Molecular Ion (M⁺): For this compound (C₄H₈N₂O₂), the exact mass is 116.0586 g/mol .[5] The mass spectrum should show a molecular ion peak at m/z = 116.

-

Fragmentation Pattern: EI is a high-energy technique that causes predictable bond cleavages. Key fragmentations can include the loss of the nitro group (-NO₂, 46 Da) or cleavage of the C-N bond.

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

| 116 | [C₄H₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 70 | [M - NO₂]⁺ | Loss of nitro group |

| 44 | [C₂H₆N]⁺ | Dimethylaminomethyl cation |

(Fragmentation pattern is proposed based on typical EI-MS behavior and data from NIST.)[5]

Caption: Proposed MS fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating system for its identification. ¹H and ¹³C NMR spectroscopy confirms the precise atomic connectivity and (E)-stereochemistry. IR spectroscopy provides an unmistakable fingerprint of the key nitro and enamine functional groups. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation. The integration of these three techniques provides an authoritative and trustworthy characterization, ensuring the quality and identity of this pivotal synthetic intermediate for professionals in research and drug development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pocar, D., Bianchetti, G., & Croce, P. D. (1978). Spectral properties and isomerism of nitroenamines. Part 1. 3-Amino-2-nitro-acrylic esters. Journal of the Chemical Society, Perkin Transactions 2, 912-917. Retrieved from [Link]

-

PubChem. (n.d.). Ethenamine, N,N-dimethyl-2-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1190-92-7, 1-DIMETHYLAMINO-2-NITROETHYLENE. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N-dimethyl-2-nitro-1-benzothiophen-3-amine. Wiley Science Solutions. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-2-nitroethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). (E)-N,N-dimethyl-2-nitroethen-1-amine. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Dicks, A. (n.d.). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Journal of Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]

-

SciSpace. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular. Retrieved from [Link]

-

Sasikala, M. (2021). Highlights of Spectroscopic Analysis – A Review. ResearchGate. Retrieved from [Link]

-

AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Retrieved from [Link]

-

Sharma, L., & Singh, G. (2021). Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review. Critical Reviews in Analytical Chemistry, 53(5), 957-971. Retrieved from [Link]

Sources

- 1. Cas 1190-92-7,1-DIMETHYLAMINO-2-NITROETHYLENE | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. azooptics.com [azooptics.com]

- 5. This compound | C4H8N2O2 | CID 637928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethenamine, N,N-dimethyl-2-nitro- | C4H8N2O2 | CID 518458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Tryptamine Precursors: An In-depth Technical Guide to the Reaction of N,N-Dimethyl-2-nitroethenamine with Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, most notably the neurotransmitter serotonin and the psychedelic psilocybin. The synthesis of tryptamine and its derivatives, key intermediates in the development of novel therapeutics, often relies on the strategic functionalization of the indole C3 position. One powerful and efficient method to introduce a two-carbon side chain at this position is through the reaction of indoles with N,N-dimethyl-2-nitroethenamine. This reaction, proceeding through a Michael addition-elimination sequence, provides a direct route to 3-(2-nitrovinyl)indoles, versatile precursors for tryptamine synthesis. This in-depth technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and key considerations for researchers in organic synthesis and drug development.

Reaction Mechanism: A Stepwise Exploration

The reaction between an indole and this compound is a classic example of a conjugate addition followed by an elimination. The electron-rich nature of the indole ring, particularly at the C3 position, makes it an excellent nucleophile for attacking the electron-deficient β-carbon of the nitroenamine. The reaction can be catalyzed by either acid or base, though acid catalysis is more common for this transformation.

The Core Mechanism: Michael Addition and Elimination

The overall transformation can be broken down into two key stages:

-

Michael Addition: The indole C3-position acts as a nucleophile, attacking the β-carbon of this compound. This step is facilitated by the electron-withdrawing nitro group, which polarizes the double bond and makes the β-carbon highly electrophilic.

-

Elimination: The resulting intermediate, a zwitterionic or protonated adduct, undergoes elimination of the dimethylamino group to form the thermodynamically stable 3-(2-nitrovinyl)indole.

Diagrammatic Representation of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed reaction of indole with this compound.

Caption: Acid-catalyzed reaction mechanism of indole with this compound.

Detailed Mechanistic Steps:

Step 1: Activation of the Electrophile (Acid Catalysis)

In the presence of an acid catalyst (e.g., acetic acid, trifluoroacetic acid), the nitrogen atom of the dimethylamino group in this compound is protonated. This protonation increases the electrophilicity of the β-carbon by enhancing the electron-withdrawing effect of the substituent, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by Indole (Michael Addition)

The electron-rich C3 position of the indole attacks the activated β-carbon of the protonated nitroethenamine. This conjugate addition step breaks the carbon-carbon double bond and forms a new carbon-carbon single bond, leading to the formation of a resonance-stabilized cationic intermediate (a σ-complex or Wheland intermediate) at the indole ring and a nitronate anion.

Step 3: Proton Transfer

A proton is transferred from the indole nitrogen to the nitronate oxygen, yielding a more stable neutral intermediate. This intermediate contains both the indole nucleus and the added side chain.

Step 4: Elimination of Dimethylamine

The lone pair of electrons on the indole nitrogen pushes back into the pyrrole ring to restore aromaticity. This electronic rearrangement facilitates the elimination of the dimethylamino group as a good leaving group (dimethylamine). A final deprotonation step regenerates the aromatic indole ring and yields the final product, 3-(2-nitrovinyl)indole.

Experimental Protocol: Synthesis of 3-(2-Nitrovinyl)indole

This section provides a detailed, step-by-step methodology for the synthesis of 3-(2-nitrovinyl)indole from indole and this compound. This protocol is a representative procedure and may require optimization based on the specific indole substrate and desired scale.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Indole | C₈H₇N | 117.15 | >98% | Sigma-Aldrich |

| This compound | C₄H₈N₂O₂ | 116.12 | >97% | Sigma-Aldrich |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | >99.7% | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Acros Organics |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | J.T. Baker |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | EMD Millipore |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies |

Experimental Workflow

The following diagram outlines the key stages of the synthesis and workup procedure.

Caption: A typical workflow for the synthesis and purification of 3-(2-nitrovinyl)indole.

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve indole (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Addition of Reagents: To the stirred solution of indole, add this compound (1.1 eq) in one portion at room temperature.

-

Initiation of Reaction: Add glacial acetic acid (0.2 eq) to the reaction mixture. The solution may change color upon addition of the acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-(2-nitrovinyl)indole as a yellow solid.

Conclusion

The reaction of indoles with this compound offers a reliable and efficient method for the synthesis of 3-(2-nitrovinyl)indoles, which are valuable precursors to a wide range of biologically active tryptamine derivatives. A thorough understanding of the underlying Michael addition-elimination mechanism is crucial for optimizing reaction conditions and extending the methodology to more complex indole substrates. The provided experimental protocol serves as a robust starting point for researchers in the field, enabling the synthesis of these important building blocks for drug discovery and development.

References

-

Michael addition of indoles to nitroalkenes review. This review provides a broad overview of the Michael addition reaction involving indoles and nitroalkenes, which is the fundamental transformation discussed in this guide.[1][2][3][4]

-

Synthesis of 3-(2-nitrovinyl)indoles. This topic is central to the guide, and various sources discuss the synthesis of these compounds from indoles and nitroalkenes.[2][5]

- Role of the dimethylamino group as a leaving group. The elimination of the dimethylamino group is a key step in the reaction mechanism. While not directly about this compound, literature on related compounds like gramine provides insight into this process.

- Reactivity of Indoles. Understanding the inherent nucleophilicity of the indole C3 position is fundamental to comprehending the reaction mechanism.

-

Catalysis in Michael Additions. The reaction can be catalyzed by acids or bases, and the literature provides examples of various catalysts used for similar transformations.[1]

- Synthesis of Tryptamines. The ultimate application of the synthesized 3-(2-nitrovinyl)indoles is often in the synthesis of tryptamines, providing context for the importance of this reaction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. MICHAEL ADDITION TO 3-(2-NITROVINYL)INDOLES – ROUTE TOWARD ALIPHATIC NITRO COMPOUNDS WITH HETEROCYCLIC SUBSTITUENTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. ias.ac.in [ias.ac.in]

- 5. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]

An In-Depth Technical Guide to the Biological Activity Screening of N,N-Dimethyl-2-nitroethenamine

Foreword

N,N-Dimethyl-2-nitroethenamine, a member of the nitroethenamine class, represents a compelling starting point for drug discovery endeavors. The inherent electrophilicity of the nitroalkene moiety, acting as a Michael acceptor, suggests a high potential for covalent interaction with biological nucleophiles, particularly the thiol groups of cysteine residues within proteins. This reactivity profile opens the door to a wide array of possible biological activities, from anti-inflammatory and anticancer to antimicrobial effects. However, this same reactivity necessitates a carefully designed, multi-tiered screening strategy to identify true therapeutic potential while mitigating off-target effects and inherent cytotoxicity. This guide provides a comprehensive framework for the systematic biological activity screening of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind a tiered screening approach, provide detailed protocols for key assays, and discuss the interpretation of data within the context of a modern drug discovery campaign.

Compound Profile: this compound

A thorough understanding of the test compound is paramount before commencing any screening cascade.

| Property | Value | Source |

| CAS Number | 1190-92-7 | [1] |

| Molecular Formula | C4H8N2O2 | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| Appearance | White to brown solid | [2] |

| Melting Point | 103-107 °C | [2] |

| SMILES | CN(C)/C=C/[O-] | [1] |

| Key Safety | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [3] |

Note on Handling: Due to its toxicological profile, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a chemical fume hood.

The Screening Cascade: A Tiered Approach to Biological Discovery

A tiered or hierarchical screening approach is essential for efficiently evaluating the biological potential of a novel compound.[4] This strategy employs a series of assays, starting with broad, high-throughput screens to identify initial "hits," followed by more complex and specific assays to confirm activity, elucidate the mechanism of action, and assess selectivity.

Caption: A tiered screening cascade for this compound.

Tier 1: Primary Screening

The initial tier aims to broadly assess the biological activity of this compound across several key areas.

Cytotoxicity Profiling

Given the potential for Michael acceptors to react indiscriminately with cellular proteins, establishing a cytotoxicity profile is a critical first step.

Protocol: Resazurin Cell Viability Assay [5]

-

Cell Seeding: Seed a human cell line (e.g., HEK293T or A549) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-48 hours.

-

Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

| Parameter | Description |

| IC50 | The concentration of the compound that reduces cell viability by 50%. |

Antimicrobial Screening

The structural similarity of nitroethenamines to known antimicrobial agents warrants an investigation into their antibacterial activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [6]

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Parameter | Description |

| MIC | The minimum inhibitory concentration required to inhibit bacterial growth. |

Anti-inflammatory Screening

Nitroalkenes are known to possess anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.[7]

Protocol: LPS-Stimulated Macrophage Assay [8][9]

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B and incubate for 10 minutes.

-

Measure absorbance at 540 nm.

-

-

Cytokine Measurement (ELISA):

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits.

-

| Parameter | Description |

| NO Inhibition (%) | The percentage reduction in nitric oxide production compared to the LPS-stimulated control. |

| Cytokine Inhibition (%) | The percentage reduction in cytokine secretion compared to the LPS-stimulated control. |

Tier 2: Hit Confirmation and Mechanistic Elucidation

Compounds that demonstrate significant activity in Tier 1 assays ("hits") are advanced to Tier 2 for dose-response analysis and investigation into their mechanism of action.

Dose-Response Analysis

All confirmed hits should be re-tested in their respective primary assays over a wider range of concentrations to determine their potency (IC50 or EC50 values).[10]

Keap1-Nrf2 Pathway Activation

As a Michael acceptor, this compound is hypothesized to react with cysteine residues on Keap1, leading to the activation of the Nrf2 antioxidant response pathway.[11]

Sources

- 1. This compound | C4H8N2O2 | CID 637928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1190-92-7 | this compound | Alkenyls | Ambeed.com [ambeed.com]

- 4. Hierarchical virtual screening approaches in small molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Nitroalkene inhibition of pro-inflammatory macrophage effector function via modulation of signaling metabolite levels [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Molecular Structure and Characterization of N,N-Dimethyl-2-nitroethenamine

Abstract

N,N-Dimethyl-2-nitroethenamine, a prominent member of the "push-pull" alkene family, is a pivotal intermediate in modern organic synthesis, valued for its utility in constructing complex heterocyclic scaffolds. This technical guide provides a comprehensive analysis of its molecular characteristics, moving beyond a simple recitation of data to explore the causal relationships between its electronic structure, spectroscopic signatures, and solid-state behavior. While a definitive single-crystal X-ray structure is not publicly available, this document leverages data from analogous compounds and theoretical principles to present a predictive analysis of its crystalline architecture. This guide is intended for researchers, scientists, and professionals in drug development who utilize nitroenamines and seek a deeper understanding of their fundamental properties.

Introduction: The Significance of a Polarized Alkene

This compound (also known as 1-(dimethylamino)-2-nitroethylene) is a highly versatile building block in organic chemistry.[1] Its importance stems from its unique electronic structure: the electron-donating dimethylamino group and the electron-withdrawing nitro group are positioned at opposite ends of a carbon-carbon double bond. This "push-pull" arrangement induces significant polarization, creating a molecule with distinct nucleophilic and electrophilic centers.[2] This inherent reactivity is harnessed in a multitude of synthetic transformations, particularly in the formation of diverse heterocyclic systems that are often the core of pharmacologically active compounds.[3]

Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for predicting reaction pathways, understanding intermolecular interactions that govern reactivity, and for the rational design of new synthetic methodologies. This guide will first detail the established synthesis and spectroscopic characterization of this compound. Subsequently, it will delve into a predictive analysis of its crystal structure, drawing upon crystallographic data from closely related nitro-substituted compounds and the principles of intermolecular forces.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a condensation reaction between nitromethane and an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is generally straightforward and high-yielding.

Experimental Protocol: Synthesis

A detailed, step-by-step methodology for the synthesis is as follows:

-

To a solution of nitromethane in a suitable solvent (e.g., methanol), add an equimolar amount of N,N-dimethylformamide dimethyl acetal (DMF-DMA) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 80°C) for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to ambient temperature and then further to approximately 0-5°C in an ice bath to induce precipitation of the product.

-

Collect the resulting solid by vacuum filtration.

-

Wash the filter cake with cold methanol to remove any unreacted starting materials and impurities.

-

Dry the purified product under reduced pressure to yield this compound as a solid.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization process. While a specific protocol for this compound is not published, a general approach for small organic molecules can be adapted:

-

Dissolve the purified solid in a minimal amount of a suitable hot solvent in which it has moderate solubility (e.g., chloroform or ethyl acetate).

-

Slowly add a less-polar "anti-solvent" (e.g., cyclohexane or hexane) dropwise until the solution becomes slightly turbid.

-

Gently warm the mixture until the turbidity just disappears, creating a saturated solution.

-

Allow the solution to cool slowly and undisturbed to room temperature. Further slow cooling in a refrigerator or freezer can promote crystal growth.

-

Alternatively, slow evaporation of the solvent from a dilute solution in a loosely covered vial can also yield high-quality crystals over several days.

The following diagram illustrates the general workflow for synthesis and crystallization.

Spectroscopic Characterization

Spectroscopic methods provide invaluable information about the molecular structure and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The push-pull nature of the molecule is readily apparent in its NMR spectra. The polarization of the C=C bond results in distinct chemical shifts for the vinyl protons and carbons.

-

¹H NMR: The spectrum is expected to be relatively simple. The two vinyl protons will appear as doublets due to coupling to each other. The proton on the carbon adjacent to the nitro group will be shifted significantly downfield due to the strong electron-withdrawing effect of the nitro group. Conversely, the proton on the carbon bonded to the dimethylamino group will be shifted upfield. The N-methyl protons will likely appear as a singlet, integrating to six protons.

-

¹³C NMR: The polarization is even more pronounced in the ¹³C NMR spectrum. The carbon atom attached to the nitro group (Cβ) will be significantly shielded (shifted upfield), while the carbon atom attached to the dimethylamino group (Cα) will be deshielded (shifted downfield).[4] This is a hallmark of push-pull alkenes. The carbons of the methyl groups will appear in the typical aliphatic region.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | ||

| Vinyl H (α to NMe₂) | ~5.0 - 6.0 | Shielded by the electron-donating amino group. |

| Vinyl H (β to NMe₂) | ~7.0 - 8.0 | Deshielded by the electron-withdrawing nitro group. |

| N-Methyl H | ~3.0 | Typical range for N-methyl groups. |

| ¹³C NMR | ||

| Vinyl C (α to NMe₂) | ~140 - 150 | Deshielded due to electron donation from nitrogen.[5] |

| Vinyl C (β to NMe₂) | ~90 - 100 | Highly shielded due to strong electron withdrawal by the nitro group.[5] |

| N-Methyl C | ~40 - 45 | Typical chemical shift for N,N-dimethylamino carbons.[6] |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

N-O Stretching: The most prominent peaks will be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

C=C Stretching: The stretching vibration of the carbon-carbon double bond is expected around 1600-1580 cm⁻¹. The intensity of this peak is often enhanced due to the significant dipole moment change associated with the vibration of this highly polarized bond.

-

C-N Stretching: The stretching of the C-N bond of the dimethylamino group will likely be observed in the 1350-1250 cm⁻¹ region.

Predictive Crystal Structure Analysis

In the absence of a published crystal structure for this compound, we can predict its key structural features and packing motifs based on fundamental principles and data from analogous structures.

Molecular Geometry

The molecule is expected to be largely planar to maximize π-conjugation between the donor (dimethylamino) and acceptor (nitro) groups through the C=C bond. The geometry around the double bond is predominantly the E-isomer to minimize steric hindrance between the dimethylamino and nitro groups.

-

Bond Lengths: The push-pull nature will significantly affect the bond lengths compared to standard values.

-

The central C=C bond is expected to be longer than a typical alkene C=C bond (~1.34 Å) due to the delocalization of π-electrons, which imparts some single-bond character.

-

The C-N bond of the dimethylamino group will be shorter than a typical C-N single bond (~1.47 Å), indicating partial double-bond character.

-

The C-N bond of the nitro group will also likely be shorter than a typical single bond.

-

-

Bond Angles: The bond angles around the sp² hybridized carbons of the double bond are expected to be close to 120°. The geometry around the nitrogen of the dimethylamino group will be trigonal planar or very close to it, facilitating the delocalization of its lone pair into the π-system.

| Bond/Angle | Predicted Value | Justification |

| C=C bond length | 1.36 - 1.40 Å | Lengthened due to π-electron delocalization.[7] |

| Cα-N(Me₂) bond length | 1.33 - 1.37 Å | Shortened due to partial double-bond character. |

| Cβ-N(O₂) bond length | 1.40 - 1.44 Å | Shortened due to conjugation. |

| N-O bond lengths | ~1.22 - 1.25 Å | Typical for nitro groups. |

| C=C-N bond angles | ~120° | Consistent with sp² hybridization. |

Table 2: Predicted key molecular geometry parameters for this compound.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dictated by a combination of intermolecular forces, driven by the molecule's high polarity.

-

C-H···O Hydrogen Bonds: The most significant intermolecular interactions are likely to be weak C-H···O hydrogen bonds. The oxygen atoms of the highly polarized nitro group are strong hydrogen bond acceptors. They will likely interact with the vinyl and methyl C-H groups of neighboring molecules. These interactions are crucial in directing the formation of the crystal lattice.[8][9]

-

Dipole-Dipole Interactions: The molecule possesses a large ground-state dipole moment. Therefore, strong dipole-dipole interactions will play a major role in the crystal packing, leading to an antiparallel arrangement of molecules to stabilize the lattice.

-

π-π Stacking: While the π-system is relatively small, weak π-π stacking interactions between the polarized C=C bonds of adjacent molecules might also contribute to the overall crystal stability.

The interplay of these interactions will likely result in a densely packed, centrosymmetric crystal structure, as is common for many small, polar organic molecules.

Conclusion

This compound is a fundamentally important molecule in synthetic organic chemistry, deriving its utility from the pronounced "push-pull" electronic effect. This guide has detailed its synthesis and provided a thorough analysis of its expected spectroscopic characteristics, which directly reflect its polarized nature. While a definitive crystal structure remains to be reported, a predictive analysis based on established principles of molecular geometry and intermolecular interactions suggests a planar molecule that packs efficiently in the solid state, primarily through C-H···O hydrogen bonds and strong dipole-dipole interactions. The experimental determination of its crystal structure would be a valuable contribution to the field, allowing for a precise correlation between its solid-state architecture and its well-established reactivity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][10]

-

Gakh, A. A., et al. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Journal of Visualized Experiments, (82), 50992. [Link][6]

-

Castañeda, J. A., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 27(1), 33. [Link][8]

-

Klapötke, T. M., et al. (2014). Contributions to the Chemistry of N-Methylnitramine: Crystal Structure, Synthesis of Nitrogen-Rich Salts, and Reactions towards 2-Nitro-2-azapropyl Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 640(10), 1996-2004. [Link][9]

-

PubChem. This compound. National Center for Biotechnology Information. [Link][10]

-

Kleinmaier, R. T., & Trogler, W. C. (2010). Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study. The Journal of Organic Chemistry, 75(15), 5115–5125. [Link][4]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC advances, 12(47), 30436–30456. [Link][2]

-

SciSpace. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link][3]

-

PubChem. N,N-Dimethyl-2-nitroethan-1-amine. National Center for Biotechnology Information. [Link][11]

-

Gakh, A. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 416–421. [Link][12]

-

Sandström, J. (2008). Push-pull alkenes: Structure and π-electron distribution. Journal of Physical Organic Chemistry, 21(7-8), 542-556. [Link][7]

-

NIST. N-Nitrosodimethylamine. National Institute of Standards and Technology. [Link][13]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482. [Link][14]

Sources

- 1. Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis - chemicalbook [chemicalbook.com]

- 2. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C4H8N2O2 | CID 637928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N,N-Dimethyl-2-nitroethan-1-amine | C4H10N2O2 | CID 46835669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. N-Nitrosodimethylamine [webbook.nist.gov]

- 14. repository.ias.ac.in [repository.ias.ac.in]

A Comprehensive Guide to the Analytical Characterization and Purity Assessment of N,N-Dimethyl-2-nitroethenamine

Abstract

N,N-Dimethyl-2-nitroethenamine (CAS No. 1190-92-7) is a valuable and highly reactive intermediate in organic synthesis, frequently utilized as a building block in the development of pharmaceutical compounds and other complex molecules.[1] Its "push-pull" electronic nature, arising from the electron-donating dimethylamino group and the electron-withdrawing nitro group across a carbon-carbon double bond, imparts unique reactivity but also presents challenges in stability and purification.[2] Consequently, a rigorous and multi-faceted analytical approach is imperative to ensure its identity, purity, and stability, thereby guaranteeing the integrity of subsequent synthetic transformations and the quality of the final product. This guide provides an in-depth framework for the comprehensive characterization of this compound, detailing orthogonal analytical techniques, field-proven protocols, and the scientific rationale underpinning each methodological choice.

Physicochemical Profile and Core Properties

A foundational understanding of the material's basic properties is the first step in any analytical characterization. This data informs sample handling, storage conditions, and the selection of appropriate analytical techniques.

| Property | Value | Source(s) |

| IUPAC Name | (E)-N,N-dimethyl-2-nitroethenamine | [3] |

| CAS Number | 1190-92-7 | [3][4] |

| Molecular Formula | C₄H₈N₂O₂ | [3] |

| Molecular Weight | 116.12 g/mol | [3][4] |

| Appearance | Solid | |

| Melting Point | 103-107 °C | [1] |

| Storage Temperature | Recommended: Freezer, under -20°C, sealed in dry conditions |

The Orthogonal Analytical Strategy: A Mandate for Confidence

No single analytical technique can provide a complete picture of a compound's purity. A robust characterization relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This strategy ensures that a wide range of potential impurities (e.g., starting materials, by-products, isomers, residual solvents) are detected and quantified. The workflow below illustrates the synergistic relationship between spectroscopic, chromatographic, and thermal methods.

Caption: Orthogonal workflow for comprehensive purity analysis.

Spectroscopic Characterization: Confirming Molecular Identity

Spectroscopy provides the foundational evidence of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

-

Expertise & Causality: The molecule's structure suggests distinct regions in the ¹H NMR spectrum: signals for the two vinyl protons and two signals for the N-methyl protons. Due to hindered rotation around the C-N single bond, it is common for compounds of this type to exhibit two distinct signals for the methyl groups, representing different conformational isomers.[5] The presence of these expected signals and their correct integration provides high confidence in the compound's identity. ¹³C NMR will confirm the presence of the four unique carbon atoms.

-

Step-by-Step Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Data Acquisition: Collect at least 16 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

-

Analysis: Integrate all peaks and assign them to the corresponding protons. Check for any unexpected signals, which may indicate impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable method for confirming the presence of key functional groups.

-

Expertise & Causality: The FTIR spectrum serves as a molecular fingerprint. For this compound, the most critical absorbances are the strong, asymmetric and symmetric stretches of the nitro group (NO₂), the C=C double bond stretch of the ethenamine backbone, and C-N stretching vibrations. The absence of certain bands (e.g., a broad -OH stretch) can confirm the absence of specific impurities like water.

-

Expected Key Absorbances:

-

~1600-1650 cm⁻¹: C=C stretching

-

~1500-1550 cm⁻¹: Asymmetric NO₂ stretching

-

~1300-1350 cm⁻¹: Symmetric NO₂ stretching

-

~1200-1300 cm⁻¹: C-N stretching

-

Chromatographic Separation: The Cornerstone of Purity Assessment

Chromatography is essential for separating the main component from its impurities, allowing for accurate quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for determining the purity and assay of non-volatile organic compounds.

-

Expertise & Causality: The conjugated π-system in this compound makes it an excellent chromophore, allowing for highly sensitive detection using a UV-Vis detector. A reversed-phase method (e.g., using a C18 column) is chosen for its robustness and wide applicability to moderately polar organic molecules. A gradient elution is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime.

-

Step-by-Step Protocol: HPLC Purity Method

-

Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV scan.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the sample in acetonitrile at ~1.0 mg/mL. Dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

-

Purity Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks observed in the chromatogram.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis (e.g., DMF, nitromethane) or volatile by-products.[1][6][7]

-

Expertise & Causality: While HPLC is excellent for non-volatile impurities, it is blind to highly volatile species. GC provides the necessary separation for these compounds. Coupling it with a mass spectrometer allows for definitive identification of unknown peaks by comparing their mass spectra to established libraries like NIST.[8]

-

Step-by-Step Protocol: Residual Solvent Analysis

-

Instrumentation: GC system with a split/splitless inlet coupled to a Mass Spectrometer.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1 ratio).

-

Oven Program:

-

Initial: 40 °C, hold for 5 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Transfer Line: 280 °C.

-

Ion Source: 230 °C.

-

Scan Range: 35-500 amu.

-

Sample Preparation: Dissolve a known amount of the sample (~20 mg) in a suitable high-purity solvent (e.g., Dichloromethane) in a GC vial.

-

Thermal Analysis: Assessing Stability and Physical Form

Thermal analysis provides critical information about the material's physical properties, stability, and the presence of solvates or polymorphic forms.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9]

-

Expertise & Causality: For a crystalline solid, DSC provides a highly accurate measurement of the melting point. A sharp, well-defined endotherm is indicative of high purity.[10] Impurities typically cause a depression and broadening of the melting peak. This provides an orthogonal confirmation of the purity data obtained from chromatography.

-

Step-by-Step Protocol: Melting Point Determination

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp at 10 °C/min to 150 °C (well above the expected melting point).

-

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Analysis: Determine the onset and peak temperature of the melting endotherm.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11]

-

Expertise & Causality: TGA is essential for determining the thermal stability and decomposition profile. A TGA thermogram will show a stable baseline until the onset of decomposition, at which point a significant mass loss will occur. This decomposition temperature is a critical parameter for safe handling, storage, and determining the maximum temperature for processing steps like drying. It can also quantify the amount of residual solvent or water if they are lost at lower temperatures before the main compound decomposes.

Summary of Integrated Analysis

The combination of these techniques provides a self-validating system for the characterization of this compound.

| Technique | Primary Purpose | Key Information Provided |

| ¹H, ¹³C NMR | Structural Elucidation | Unambiguous confirmation of chemical structure, detection of structural isomers. |

| FTIR | Functional Group ID | Confirms presence of nitro, alkene, and amine groups. |

| RP-HPLC-UV | Purity and Assay | Quantifies non-volatile impurities and determines purity by area percent. |

| GC-MS | Volatile Impurity ID | Identifies and quantifies residual solvents and volatile by-products. |

| DSC | Thermal Identity | Provides a sharp, characteristic melting point as an indicator of purity. |

| TGA | Thermal Stability | Determines the decomposition temperature and assesses thermal hazards. |

References

- This compound | 1190-92-7. (n.d.). Sigma-Aldrich.

- Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis. (n.d.). ChemicalBook.

- Cas 1190-92-7, 1-DIMETHYLAMINO-2-NITROETHYLENE. (n.d.). LookChem.

- This compound | C4H8N2O2 | CID 637928. (n.d.). PubChem, NIH.

- 1190-92-7 | this compound. (n.d.). Ambeed.com.

- Ethanamine, N,N-dimethyl-. (n.d.). NIST WebBook.

- Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (n.d.). Restek.

- Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry. (2006). PubMed.

- Simultaneous thermal analysis (tga-dta, tga-dsc). (n.d.). Analytical Capabilities.

- Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). (2019). C-Therm Technologies Ltd.

- NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. (2022). PMC, NIH.

- Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. (2020). MDPI.

- N-Nitrosodimethylamine. (n.d.). NIST WebBook.

- N-Nitrosodimethylamine. (n.d.). NIST WebBook.

- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments.

- Some Aspects of the Mass Spectra of N-Nitrosamines. (n.d.). ResearchGate.

- Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC. (n.d.). Oriental Journal of Chemistry.

- (PDF) Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. (2020). ResearchGate.

- (a) DSC thermograms and (b) TGA analysis under N2 gas (non‐oxidative...). (n.d.). ResearchGate.

- Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. (2013). NIH.

- N,N'-Dimethyl-1,2-ethanediamine(110-70-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Ethenamine, N,N-dimethyl-2-nitro- | C4H8N2O2 | CID 518458. (n.d.). PubChem.

- Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). (2022). PMC, NIH.

- (PDF) Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance INTRODUCTION. (2020). ResearchGate.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H8N2O2 | CID 637928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethenamine, N,N-dimethyl-2-nitro- | C4H8N2O2 | CID 518458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]

- 7. Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Nitrosodimethylamine [webbook.nist.gov]

- 9. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 10. tainstruments.com [tainstruments.com]

- 11. mineralstech.com [mineralstech.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-2-nitroethenamine

This compound, a prominent nitroenamine, stands as a cornerstone intermediate in modern organic synthesis. Its unique electronic structure, characterized by a push-pull π-system with an electron-donating dimethylamino group and a powerful electron-withdrawing nitro group, imparts a rich and versatile reactivity profile. This molecule is not merely a synthetic curiosity but a powerful precursor for constructing a diverse array of complex heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and materials science.[1][2][3] This guide provides an in-depth exploration of its primary synthetic pathway, focusing on the underlying mechanisms, practical experimental protocols, and the rationale behind methodological choices, tailored for researchers and drug development professionals.

Core Synthetic Pathway: Condensation of Nitromethane with N,N-Dimethylformamide Dimethyl Acetal

The most direct and widely adopted method for synthesizing this compound involves the condensation reaction between nitromethane and N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This approach is valued for its efficiency and operational simplicity.

Reaction Principle and Mechanism

The reaction capitalizes on the inherent reactivity of both starting materials. Nitromethane possesses acidic α-protons (pKa ≈ 17 in DMSO), making it a competent carbon nucleophile upon activation.[4] DMF-DMA is a highly reactive amidoacetal that serves as an efficient one-carbon (C1) synthon, delivering both a formyl equivalent and the dimethylamino group in a single step.[5][6][7][8]

The mechanism proceeds through a nucleophilic attack followed by elimination. The electrophilic carbon of DMF-DMA is readily attacked by the carbanion generated from nitromethane.[7][8] The subsequent intermediate undergoes a facile, step-wise elimination of two methanol molecules, driven by the formation of the conjugated and thermodynamically stable nitroenamine product. Unlike the classic Henry (nitroaldol) reaction, the high reactivity of DMF-DMA often obviates the need for a strong external base to deprotonate the nitromethane.[4][9][10]

Caption: Synthetic pathway from nitromethane and DMF-DMA.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and represents a reliable method for the laboratory-scale synthesis of the target compound.[11]

Step-by-Step Methodology

-

Reactor Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled. The entire apparatus is placed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture.

-

Reagent Addition: The flask is charged with dry N,N-Dimethylformamide (DMF) as the solvent, followed by nitromethane.

-

Initiation: While stirring the solution, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is added dropwise at room temperature.

-

Reaction Progression: The reaction mixture is heated to 90°C. A noticeable color change to a deep reddish hue typically occurs within 15-30 minutes, indicating the formation of the conjugated product.[11] The reaction is maintained at this temperature for approximately 4 hours to ensure complete conversion.

-

Work-up and Isolation: After cooling to room temperature, the solvent and other volatile components are removed under reduced pressure using a rotary evaporator.

-

Product: The resulting crude product is typically a red oil or solid.[11][12] For many subsequent applications, this material is of sufficient purity and can be used without further purification.[11] If necessary, purification can be achieved by recrystallization or column chromatography.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for a typical reaction based on a literature example.[11]

| Parameter | Value | Unit | Notes |

| Reactant 1 | 2-Methyl-3-nitropyridine (Analogue) | 5.1 | mmol |

| Reactant 2 | DMF-DMA | 10.2 | mmol |

| Molar Ratio | (Analogue : DMF-DMA) | 1 : 2 | A slight excess of DMF-DMA ensures complete conversion. |

| Solvent | Dry DMF | 15 | mL |

| Temperature | 90 | °C | Provides thermal energy to drive the condensation. |

| Time | 4 | hours | |

| Yield | 73 | % | Reported yield for a similar synthesized compound. |

Expertise & Causality: Rationale Behind Experimental Choices

-

Why Nitromethane? As the simplest nitroalkane, nitromethane provides the foundational C-NO₂ unit. Its α-protons are sufficiently acidic to be involved in C-C bond formation under these conditions, serving as a robust nucleophilic precursor.[4][13]

-